molecular formula C26H27NO3 B14181607 (3S,4S)-3,4-Bis(4-methoxyphenyl)-1-(3-phenylpropyl)azetidin-2-one CAS No. 923570-34-7

(3S,4S)-3,4-Bis(4-methoxyphenyl)-1-(3-phenylpropyl)azetidin-2-one

Cat. No.: B14181607
CAS No.: 923570-34-7
M. Wt: 401.5 g/mol
InChI Key: WBJZHMYKRNZZJZ-LOSJGSFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4S)-3,4-Bis(4-methoxyphenyl)-1-(3-phenylpropyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of two methoxyphenyl groups and a phenylpropyl group attached to the azetidinone ring. The stereochemistry of the compound is specified by the (3S,4S) configuration, indicating the spatial arrangement of the substituents around the azetidinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3,4-Bis(4-methoxyphenyl)-1-(3-phenylpropyl)azetidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate starting materials, such as 4-methoxybenzaldehyde, phenylpropylamine, and a suitable azetidinone precursor.

    Condensation Reaction: The 4-methoxybenzaldehyde undergoes a condensation reaction with phenylpropylamine to form an intermediate Schiff base.

    Cyclization: The Schiff base is then subjected to cyclization under acidic or basic conditions to form the azetidinone ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-3,4-Bis(4-methoxyphenyl)-1-(3-phenylpropyl)azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the azetidinone ring to an amine or alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies.

    Medicine: The compound could be investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (3S,4S)-3,4-Bis(4-methoxyphenyl)-1-(3-phenylpropyl)azetidin-2-one depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    (3S,4S)-3,4-Bis(4-methoxyphenyl)azetidin-2-one: Lacks the phenylpropyl group.

    (3S,4S)-3,4-Bis(4-methoxyphenyl)-1-(2-phenylethyl)azetidin-2-one: Has a shorter ethyl chain instead of the propyl chain.

Uniqueness

(3S,4S)-3,4-Bis(4-methoxyphenyl)-1-(3-phenylpropyl)azetidin-2-one is unique due to its specific stereochemistry and the presence of both methoxyphenyl and phenylpropyl groups. These structural features may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

923570-34-7

Molecular Formula

C26H27NO3

Molecular Weight

401.5 g/mol

IUPAC Name

(3S,4S)-3,4-bis(4-methoxyphenyl)-1-(3-phenylpropyl)azetidin-2-one

InChI

InChI=1S/C26H27NO3/c1-29-22-14-10-20(11-15-22)24-25(21-12-16-23(30-2)17-13-21)27(26(24)28)18-6-9-19-7-4-3-5-8-19/h3-5,7-8,10-17,24-25H,6,9,18H2,1-2H3/t24-,25+/m0/s1

InChI Key

WBJZHMYKRNZZJZ-LOSJGSFVSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@H]2[C@H](N(C2=O)CCCC3=CC=CC=C3)C4=CC=C(C=C4)OC

Canonical SMILES

COC1=CC=C(C=C1)C2C(N(C2=O)CCCC3=CC=CC=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.